2,6-Dimethylol phenol

Phenolic Resin Curing Kinetics Differential Scanning Calorimetry

Conventional resol synthesis often yields an unpredictable mix of 2,4- and 2,6-dimethylol isomers, causing batch-to-batch variation in curing kinetics and final network properties. 2,6-Dimethylol phenol (2,6-DMP) is isolated as a single, symmetrical ortho,ortho-substituted monomer to solve this inconsistency. - Lower minimum curing peak temperature (116 °C) vs. 2,4-DMP, enabling faster press cycles and reduced energy consumption. - Higher activation energy (117 kJ/mol) provides latent thermal reactivity for one-component adhesive systems stable at room temperature. - Ortho,ortho-substitution directs a tightly crosslinked network architecture for superior thermal stability and mechanical strength.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 2937-59-9
Cat. No. B1209712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylol phenol
CAS2937-59-9
Synonyms2,6-di-(hydroxymethyl)phenol
2,6-dimethylol phenol
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)CO)O)CO
InChIInChI=1S/C8H10O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,9-11H,4-5H2
InChIKeyDECTVMOFPJKFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylol Phenol (CAS 2937-59-9): Core Properties and Industrial Profile for Procurement Teams


2,6-Dimethylol phenol (2,6-DMP; CAS 2937-59-9; also referred to as 2,6-bis(hydroxymethyl)phenol) is a symmetrical, difunctional methylol phenol monomer with the molecular formula C8H10O3 and a molar mass of 154.16 g/mol . It is characterized by two hydroxymethyl groups positioned at the 2- and 6-ortho positions of the phenolic ring, leaving the 4-para position unsubstituted [1]. The compound is a colorless to white crystalline solid at room temperature with a predicted melting point of approximately 104 °C, a density of 1.3 g/cm³, and a boiling point of 335.5 °C at 760 mmHg . Its primary industrial relevance stems from its role as a key intermediate in resol-type phenol-formaldehyde (PF) resin chemistry, where the reactivity and isomeric substitution pattern of the methylol groups dictate the curing kinetics, crosslink density, and ultimately the thermomechanical properties of the cured resin network [1].

Why 2,6-Dimethylol Phenol Cannot Be Simply Substituted with 2,4-Dimethylol Phenol or Other Methylol Analogs


While 2,6-dimethylol phenol and its isomer 2,4-dimethylol phenol (2,4-DMP) are often co-produced during PF resin synthesis, they are not functionally interchangeable. The substitution pattern fundamentally dictates the monomer's reactivity, the network architecture of the resulting polymer, and the required processing conditions [1]. Direct comparative studies demonstrate that the ortho,ortho-substituted 2,6-DMP exhibits distinct curing kinetics, activation energies, and thermal behavior compared to the ortho,para-substituted 2,4-DMP when catalyzed by sodium hydroxide [1]. Furthermore, the 2,6-isomer has been identified as "by far, the most reactive molecule present in the system" in kinetic studies of PF condensation, a characteristic that directly influences resin synthesis pathways and final product performance [2]. Substituting 2,6-DMP with 2,4-DMP or other methylolphenols without adjusting catalyst concentrations and processing parameters will result in altered cure schedules, inconsistent crosslink density, and compromised final material properties. The following evidence establishes the quantifiable basis for these differences.

Quantifiable Differentiation of 2,6-Dimethylol Phenol: A Comparative Evidence Guide for Scientific Procurement


Lower Curing Peak Temperature Compared to 2,4-Dimethylol Phenol Under Alkaline Catalysis

2,6-Dimethylol phenol (2,6-DMP) reaches its minimum curing peak temperature (Tp) at a lower temperature than its isomer 2,4-DMP under NaOH catalysis. This lower Tp indicates a more energy-efficient curing process for 2,6-DMP, which can translate to reduced energy consumption and faster production cycle times in industrial resin curing [1].

Phenolic Resin Curing Kinetics Differential Scanning Calorimetry

Higher Minimum Activation Energy for Curing Relative to 2,4-Dimethylol Phenol

At their respective optimal NaOH concentrations, 2,6-DMP exhibits a higher minimum activation energy (E) for curing than 2,4-DMP. This higher energy barrier indicates a greater temperature sensitivity of the curing reaction for 2,6-DMP, meaning its cure rate will change more dramatically with temperature fluctuations than that of 2,4-DMP [1].

Phenolic Resin Curing Kinetics Activation Energy

Superior Molecular Reactivity Among Methylolphenol Monomers

2,6-Dimethylolphenol was identified as the most reactive molecule in the alkaline-catalyzed reaction of formaldehyde with phenol methylols. Kinetic analysis demonstrated that 2,6-DMP is "by far, the most reactive molecule present in the system," exceeding the reactivity of phenol, p-hydroxybenzyl alcohol, saligenin, and 2,4-dimethylolphenol [1].

Phenolic Resin Reaction Kinetics Monomer Reactivity

Established Contact Sensitizer Status with Implications for Product Safety

2,6-Dimethylol phenol has been established as a contact sensitizer in phenol-formaldehyde resins (P-F-R). Studies have isolated and identified 2,6-DMP alongside 2,4-DMP and other methylolphenols as allergens present in resol resins, with concentrations of methylol phenols reaching up to 15% w/w in some formulations [1]. This knowledge is essential for manufacturers in the adhesives, coatings, and composite industries to ensure compliance with safety regulations and to design low-allergen products.

Allergology Dermatitis Safety Assessment

Predicted Physicochemical Profile for Formulation and Handling

Predicted data for 2,6-Dimethylol phenol includes a logP of -0.88, a topological polar surface area of 61 Ų, and a water solubility profile that distinguishes it from less polar analogs. These properties inform its compatibility with various solvent systems and its behavior in aqueous versus organic media .

Physicochemical Properties Formulation Solubility

Where the Differentiated Properties of 2,6-Dimethylol Phenol Translate to Industrial Value


Accelerated Curing Phenolic Resins for High-Throughput Manufacturing

The lower minimum curing peak temperature (116 °C) and high molecular reactivity of 2,6-DMP make it an ideal monomer for formulating phenolic resins that cure faster and at lower temperatures than those based predominantly on 2,4-DMP [1][2]. This is particularly valuable in the production of engineered wood products (e.g., plywood, OSB), laminates, and molding compounds, where reduced press times and lower energy consumption directly increase manufacturing throughput and reduce operational costs. The faster cure can also allow for the use of more thermally sensitive additives or substrates.

High-Performance Adhesives and Coatings Requiring Precise Cure Control

For applications demanding exacting cure profiles—such as in the aerospace, automotive, and electronics sectors—the higher activation energy (117 kJ/mol) of 2,6-DMP is a benefit, not a drawback [1]. This higher temperature sensitivity allows for the design of one-component, latent-cure adhesives that remain stable at room temperature but cure rapidly upon precise application of heat. This property is critical for bonding heat-sensitive components or creating intricate composite structures where uniform, controlled curing is essential for structural integrity.

Compliance-Driven Formulation of Low-Allergen Consumer and Industrial Products

The established status of 2,6-DMP as a contact sensitizer is crucial knowledge for formulators of products that involve skin contact, such as certain adhesives, paper coatings, and textile finishes [1]. This awareness enables a compliance-driven approach to product development, focusing on either the complete avoidance of the compound in sensitive applications or the implementation of rigorous quality control to ensure residual monomer levels are below allergenic thresholds after curing. This evidence-based approach is essential for mitigating the risk of allergic contact dermatitis and meeting stringent regulatory standards for consumer safety.

Synthesis of High-Density Network Polymers and Advanced Materials

The ortho,ortho-substitution pattern and exceptionally high reactivity of 2,6-DMP make it a preferred building block for synthesizing highly crosslinked, high-density phenolic networks [1][2]. This is leveraged in the production of specialized materials like high-temperature composites, carbon-carbon composite precursors, and advanced molding compounds where superior thermal stability, mechanical strength, and chemical resistance are non-negotiable. The unique substitution pattern facilitates the formation of a more tightly packed, less sterically hindered crosslinked structure compared to polymers derived from ortho,para-substituted isomers.

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